molecular formula C19H23NO2 B267662 N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide

N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide

Cat. No. B267662
M. Wt: 297.4 g/mol
InChI Key: XZRJCGYPJSLSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide, commonly known as BPN14770, is a novel small molecule drug that has been developed for the treatment of various neurological disorders. It has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Fragile X syndrome, and other cognitive disorders.

Mechanism of Action

BPN14770 works by inhibiting the enzyme phosphodiesterase-4D (PDE4D), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). These proteins are involved in the regulation of synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
BPN14770 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cAMP, PKA, and CREB in the brain, which are involved in the regulation of synaptic plasticity. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPN14770 is its specificity for PDE4D. This specificity allows for targeted inhibition of PDE4D, which reduces the risk of off-target effects. Additionally, BPN14770 has been shown to have good pharmacokinetic properties, which makes it suitable for oral administration.
One of the limitations of BPN14770 is its limited bioavailability. This limitation makes it difficult to achieve therapeutic levels of BPN14770 in the brain, which may limit its efficacy in clinical trials.

Future Directions

There are several future directions for the development of BPN14770. One potential direction is the development of prodrugs that can increase the bioavailability of BPN14770 in the brain. Another potential direction is the development of combination therapies that can enhance the therapeutic effects of BPN14770. Additionally, further studies are needed to determine the safety and efficacy of BPN14770 in clinical trials.

Synthesis Methods

BPN14770 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis starts with the reaction of 4-benzyloxybenzaldehyde and 3,3-dimethylbutyraldehyde in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with a specific amine in the presence of a catalyst to produce BPN14770.

Scientific Research Applications

BPN14770 has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to improve cognitive function and memory in preclinical studies of Alzheimer's disease and Fragile X syndrome. Additionally, it has been shown to have potential therapeutic effects in other cognitive disorders such as schizophrenia, depression, and anxiety.

properties

Product Name

N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

3,3-dimethyl-N-(4-phenylmethoxyphenyl)butanamide

InChI

InChI=1S/C19H23NO2/c1-19(2,3)13-18(21)20-16-9-11-17(12-10-16)22-14-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,20,21)

InChI Key

XZRJCGYPJSLSFB-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.